molecular formula C₂₉H₃₃NO₉ B1663293 NO-prednisolone CAS No. 327610-87-7

NO-prednisolone

Cat. No. B1663293
M. Wt: 539.6 g/mol
InChI Key: MJHYBJOMJPGNMM-KGWLDMEJSA-N
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Description

NO-prednisolone is a compound that effectively stimulates the production of IL-10 in vivo . It is a Prednisolone derivative that releases nitric oxide (NO) . Prednisolone is a glucocorticoid used to treat certain types of allergies, inflammatory conditions, autoimmune disorders, and cancers . Some of these conditions include adrenocortical insufficiency, high blood calcium, rheumatoid arthritis, dermatitis, eye inflammation, asthma, and multiple sclerosis .


Synthesis Analysis

Prednisone and prednisolone are traditionally synthesized following a very efficient route . The process starts with the oxidation of the hydroxyl group at carbon-11, then the epoxide is opened with hydrobromic acid, and subsequent Ni-Ra reduction of bromine yields the final product .


Molecular Structure Analysis

Prednisolone is a white crystalline powder . Its chemical formula is C21H28O5 .


Chemical Reactions Analysis

The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin (PG) synthesis via two actions on the arachidonic acid (AA) pathway .


Physical And Chemical Properties Analysis

Prednisolone is anhydrous or contains one and one-half molecules of water of hydration . It contains not less than 97.0 percent and not more than 102.0 percent of C21H28O5, calculated on the dried basis .

Scientific Research Applications

  • Prednisolone in Respiratory Distress Syndrome : Prednisolone has been investigated for its effects in respiratory distress syndrome (ARDS), particularly its role in superoxide formation in endothelial cells. It was found that prednisolone can increase superoxide formation in porcine pulmonary artery endothelial cells through a downregulation of endogenous eNOS expression. This finding suggests a potential mechanism for the ineffectiveness of prednisolone in treating ARDS and highlights the possibility of coadministering an NO donor to enhance prednisolone's effectiveness in ARDS treatment (Muzaffar et al., 2005).

  • Anti-Inflammatory Activity in Allergic Reactions : The addition of a nitric oxide-releasing moiety to prednisolone has shown to enhance the anti-inflammatory activity of this glucocorticoid. For example, studies have examined its effects on allergic pleural eosinophil recruitment in rats, suggesting its potential effectiveness in managing eosinophilic inflammation (Oliveira et al., 2008).

  • Regulatory T Cells in Colitis : Research on NCX-1015, a nitric oxide-releasing derivative of prednisolone, demonstrated its protective effects against colitis in mice. NCX-1015 was found to enhance regulatory T cells in the lamina propria and provide protection against colitis, suggesting a novel therapeutic approach for such inflammatory conditions (Fiorucci et al., 2002).

  • Development of NO-steroids : The development of NO-steroids, including nitro esters of prednisolone, has been a significant advancement. These compounds combine the pharmacological properties of glucocorticoids and nitric oxide, potentially offering enhanced anti-inflammatory properties and reduced side effects compared to traditional glucocorticoids. Initial studies have shown promising results in animal models of inflammation (Baraldi et al., 2004).

  • Inflammatory Liver Diseases Treatment : Prednisolone has been used in the treatment of inflammatory liver diseases like autoimmune hepatitis and alcoholic hepatitis. However, its effectiveness is still debated, and further research is needed to understand how it affects liver disease progression (Kwon et al., 2014).

  • ) found that NCX-1015 had significantly enhanced anti-inflammatory activity compared to prednisolone. This was demonstrated in a rat model of inflammation, where NCX-1015 required lower doses to achieve similar or better anti-inflammatory effects than prednisolone (Turesin et al., 2003).
  • Potential of Nitrosterols : The development of nitrosterols, which are NO-releasing forms of glucocorticoids like prednisolone, has been a significant step forward. These compounds have shown more potent anti-inflammatory effects than their parent molecules in animal models. They are also less likely to cause the side effects typically associated with glucocorticoids, making them a promising development in anti-inflammatory drug therapy (Doggrell, 2005).

  • Circadian Influence on Pharmacokinetics/Pharmacodynamics : The impact of dosing time on the pharmacokinetics and pharmacodynamics of prednisolone has been studied, highlighting the importance of considering timing in therapy for better clinical outcomes with fewer side effects (Xu et al., 2008).

Safety And Hazards

Prednisolone may cause serious eye irritation, respiratory irritation, and is suspected of damaging the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

There are ongoing clinical trials exploring the effects of prednisolone treatment in various conditions such as acute interstitial nephritis and Sjögren’s syndrome . These studies aim to provide important information on the effects of prednisolone treatment and as well as prognostic information relevant for future use of biomarkers and histology .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHYBJOMJPGNMM-KGWLDMEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=CC35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NO-prednisolone

CAS RN

327610-87-7
Record name NO-Prednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327610877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NO-PREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZB76EP46E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
810
Citations
M Paul‐Clark, P Del Soldato, S Fiorucci… - British journal of …, 2000 - Wiley Online Library
… We have synthesized a new compound, the nitrooxy-methylbenzoate derivative of the GC prednisolone (thereafter referred to as NCX-1015 or NO-prednisolone) and compared its …
Number of citations: 73 bpspubs.onlinelibrary.wiley.com
LI Cosen-Binker, MG Binker, R Cosen, G Negri… - Digestive diseases and …, 2006 - Springer
Leukocyte activation, inflammatory up-regulation, and microcirculatory disruption associated with ischemia-reperfusion injury are hallmarks in the pathogenesis of acute pancreatitis (AP)…
Number of citations: 11 link.springer.com
HC Diener - Neurology, 2007 - AAN Enterprises
Medication overuse was first described with too frequent or daily use of ergotamine in 1951 by Peters and Horton. 1 The same authors described 52 patients who took daily ergotamine, …
Number of citations: 17 n.neurology.org
S Ajeganova, B Svensson, I Hafström… - BMJ open, 2014 - bmjopen.bmj.com
… arm, prednisolone group (P-group), and 111 patients of the no prednisolone arm, no-prednisolone group (NoP-group). Figure 1 shows the flow of participation in the study. …
Number of citations: 74 bmjopen.bmj.com
H Kobayashi, A Yamataka, H Koga, T Okazaki… - Journal of pediatric …, 2005 - Elsevier
… The number of patients who became jaundice free in the no prednisolone group (group 1, 7/12 or 58.3%) … There were no prednisolone-related complications identified in any subject. …
Number of citations: 71 www.sciencedirect.com
P Hollingworth, A de Vere Tyndall, BM Ansell… - Annals of the …, 1982 - ard.bmj.com
… taken together and the patients are divided into 3treatment groups: (1) patients receiving prednisolone alone; (2) patients receiving IIS having previously received no prednisolone or …
Number of citations: 39 ard.bmj.com
F Ubaldi, L Rienzi, S Ferrero, R Anniballo… - Human …, 2002 - academic.oup.com
BACKGROUND: Glucocorticoids have been used in conjunction with zona dissection to improve pregnancy and implantation rates in IVF patients. The aim of this prospective …
Number of citations: 89 academic.oup.com
IL Engvall, B Svensson, B Tengstrand, K Brismar… - Arthritis research & …, 2008 - Springer
… The prednisolone-treated group (P-group) was significantly younger and had fewer postmenopausal women compared with the no prednisolone group (NoP-group). Disease activity, Z-…
Number of citations: 79 link.springer.com
B Svensson, I Hafström - Clinical and Experimental …, 2011 - clinexprheumatol.org
… at 4 years than patients in remission with no prednisolone at 2 years. This was supported by … Irrespective of remission state, the patients randomised to no prednisolone increased more …
Number of citations: 15 www.clinexprheumatol.org
S Axelsson, T Berg, L Jonsson, M Engström… - Otology & …, 2011 - journals.lww.com
… In conclusion, treatment start with prednisolone within 48 hours of onset of palsy resulted in significantly higher recovery rates and less synkinesis compared with no prednisolone …
Number of citations: 57 journals.lww.com

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